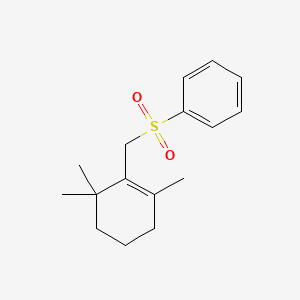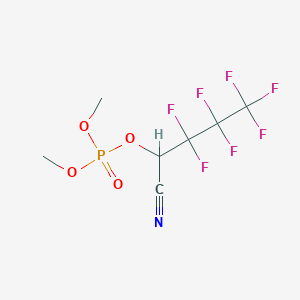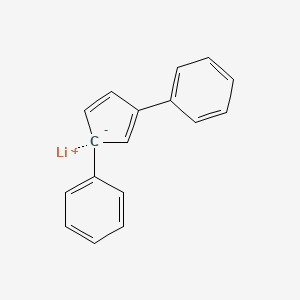
lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene is an organolithium compound that features a cyclopentadienyl ring substituted with phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene typically involves the deprotonation of the corresponding cyclopentadiene derivative using a strong base such as butyl lithium . The reaction is carried out under inert conditions to prevent unwanted side reactions. The cyclopentadiene derivative is first prepared through a series of steps involving the formation of phenyl-substituted cyclopentadiene, which is then treated with butyl lithium to form the desired organolithium compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic substitution reactions due to the presence of the phenyl groups.
Oxidation and Reduction: The cyclopentadienyl ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens for substitution reactions and oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene has several scientific research applications, including:
Wirkmechanismus
The mechanism by which lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene exerts its effects involves the interaction of the lithium ion with the cyclopentadienyl ring. This interaction stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include the activation of the cyclopentadienyl ring and the facilitation of electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylcyclopentadiene: A similar compound without the lithium ion, used in similar applications but with different reactivity.
Cyclopentadienyl Lithium: Another organolithium compound with a simpler structure, used as a reagent in organic synthesis.
Uniqueness
Lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene is unique due to the presence of both phenyl groups and the lithium ion, which confer distinct electronic properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
58813-26-6 |
|---|---|
Molekularformel |
C17H13Li |
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
lithium;(3-phenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C17H13.Li/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h1-13H;/q-1;+1 |
InChI-Schlüssel |
LZFDZIBLIAPZSP-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=CC=C(C=C1)[C-]2C=CC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



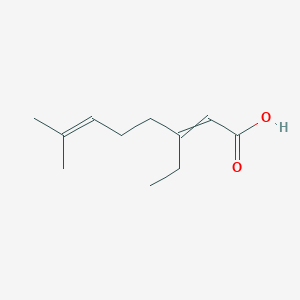
![3-[(Morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14627466.png)
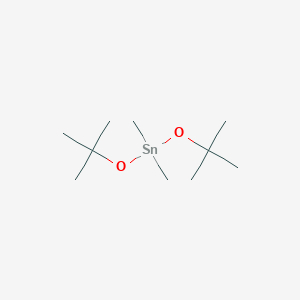

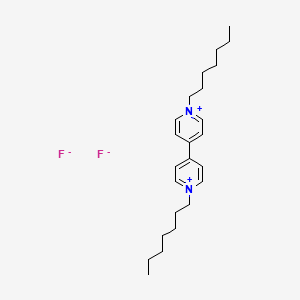

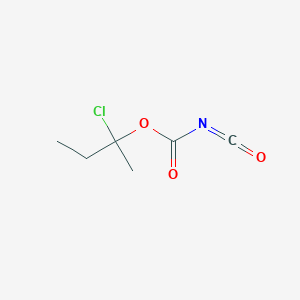
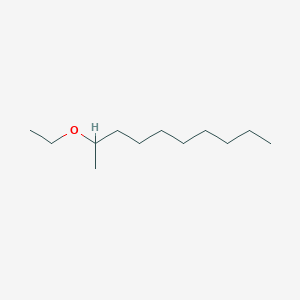
![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)

![2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole]](/img/structure/B14627533.png)
